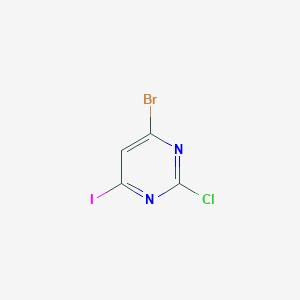
4-Bromo-2-chloro-6-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the sequential halogenation of 2,4,6-trichloropyrimidine. The process involves the following steps:
Bromination: 2,4,6-Trichloropyrimidine is treated with bromine in the presence of a suitable catalyst to replace one of the chlorine atoms with a bromine atom, forming 4-Bromo-2,6-dichloropyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-6-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids can yield various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
4-Bromo-2-chloro-6-iodopyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-iodopyrimidine depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but lacks the chlorine atom.
2-Bromo-4-chloro-5-ethoxypyrimidine: Contains bromine and chlorine atoms but has an ethoxy group instead of iodine.
Uniqueness
4-Bromo-2-chloro-6-iodopyrimidine is unique due to the presence of three different halogen atoms in the pyrimidine ring. This structural feature allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4HBrClIN2 |
|---|---|
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
4-bromo-2-chloro-6-iodopyrimidine |
InChI |
InChI=1S/C4HBrClIN2/c5-2-1-3(7)9-4(6)8-2/h1H |
Clé InChI |
XZAIBMLMZLSXBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1I)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13466472.png)
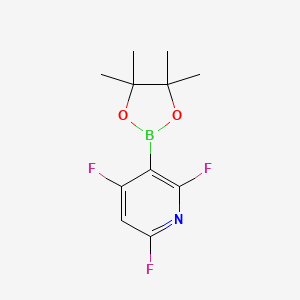
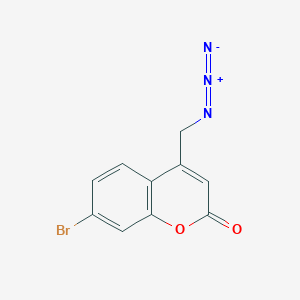
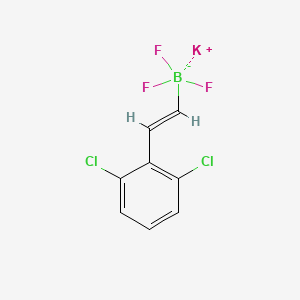

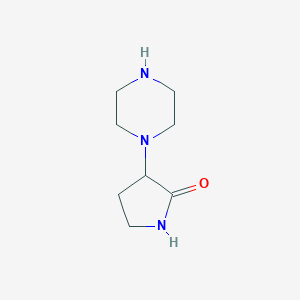
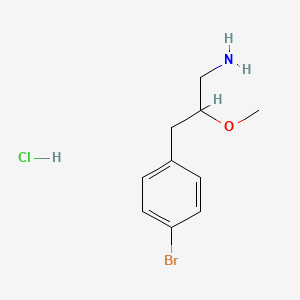
amine hydrochloride](/img/structure/B13466501.png)
![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
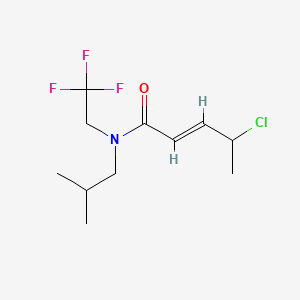
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
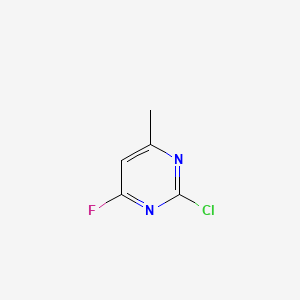
![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)
